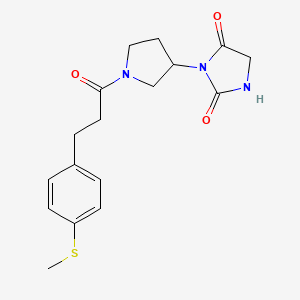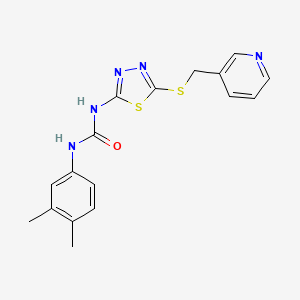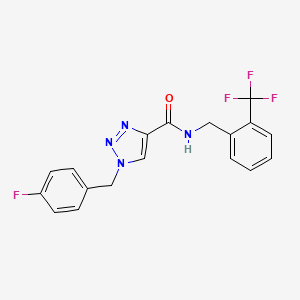
3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is an intricate organic compound featuring a pyrrolidine ring and an imidazolidine-2,4-dione moiety, with a 4-(Methylthio)phenyl propanoyl substituent
準備方法
Synthetic Routes
One common synthetic route for 3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione begins with the acylation of pyrrolidine with 3-(4-(Methylthio)phenyl)propanoic acid, followed by a cyclization reaction to form the imidazolidine-2,4-dione ring. The reaction typically involves the use of activating agents such as dicyclohexylcarbodiimide (DCC) in the presence of suitable solvents like dichloromethane.
Industrial Production Methods
On an industrial scale, the compound is often synthesized using similar methods but optimized for larger batch processes. Techniques such as solvent recycling, continuous flow synthesis, and catalytic processes can enhance efficiency and yield. Control of temperature, pressure, and pH are crucial for maximizing production while minimizing by-products.
化学反応の分析
Types of Reactions
3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is known to undergo several types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to yield derivatives with altered functional groups using reagents such as lithium aluminum hydride.
Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing various substituents at the phenyl moiety.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: : Lithium aluminum hydride, sodium borohydride
Substitution: : Halogens (e.g., chlorine, bromine), nitrating agents
Major Products Formed
Depending on the reagents and conditions, the major products include sulfoxides, sulfones, reduced pyrrolidine derivatives, and various substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, 3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is used as a building block for synthesizing more complex molecules. Its diverse reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
The compound exhibits potential bioactivity, making it a candidate for drug discovery and development. It has shown promise in preliminary studies as an anti-inflammatory and anti-cancer agent due to its ability to modulate specific biochemical pathways.
Industry
In the industrial sector, the compound's stability and reactivity are advantageous for developing new materials, catalysts, and specialty chemicals. Its derivatives are explored for applications in polymer science and materials engineering.
作用機序
The mechanism by which 3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation. The molecular pathways typically involve inhibition of key signaling proteins, leading to reduced cellular activity or induction of apoptosis.
類似化合物との比較
Similar Compounds
3-(4-(Methylthio)phenyl)propanoic acid: : This precursor shares the 4-(Methylthio)phenyl moiety but lacks the pyrrolidine and imidazolidine-2,4-dione rings.
Pyrrolidine-2,4-dione derivatives: : These compounds feature the pyrrolidine and imidazolidine-2,4-dione rings but differ in substituents at the phenyl position.
Uniqueness
3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione stands out due to its specific combination of a methylthio-substituted phenyl ring, pyrrolidine, and imidazolidine-2,4-dione rings. This unique structure grants it distinctive reactivity and potential bioactivity, making it a versatile compound for various scientific and industrial applications.
特性
IUPAC Name |
3-[1-[3-(4-methylsulfanylphenyl)propanoyl]pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-24-14-5-2-12(3-6-14)4-7-15(21)19-9-8-13(11-19)20-16(22)10-18-17(20)23/h2-3,5-6,13H,4,7-11H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDZITLCDWTRMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2879011.png)
![[1-(3-Chloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2879012.png)
![4-(3-fluorophenyl)-N-(4-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2879016.png)







![2-(4-fluorobenzoyl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2879029.png)

![Tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate](/img/structure/B2879031.png)
![1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2879032.png)
